molecular formula C23H19NO2 B14862497 3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-xanthen]-4-one

3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-xanthen]-4-one

Cat. No.: B14862497
M. Wt: 341.4 g/mol
InChI Key: AHLGICRXBQMDSA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylspiro[azetidine-2,9’-xanthen]-4-one is a complex organic compound featuring a spiro structure, which is characterized by two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-phenylspiro[azetidine-2,9’-xanthen]-4-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by the formation of the spiro structure through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of transition metal catalysts to facilitate the reactions and improve yields. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-phenylspiro[azetidine-2,9’-xanthen]-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-phenylspiro[azetidine-2,9’-xanthen]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylspiro[azetidine-2,9’-xanthen]-4-one involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-phenylspiro[azetidine-2,9’-xanthen]-4-one is unique due to its specific combination of azetidine and xanthene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

3,3-dimethyl-1-phenylspiro[azetidine-4,9'-xanthene]-2-one

InChI

InChI=1S/C23H19NO2/c1-22(2)21(25)24(16-10-4-3-5-11-16)23(22)17-12-6-8-14-19(17)26-20-15-9-7-13-18(20)23/h3-15H,1-2H3

InChI Key

AHLGICRXBQMDSA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C12C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5)C

Origin of Product

United States

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